molecular formula C17H17N3O4S B5237257 6-methyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-methyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B5237257
M. Wt: 359.4 g/mol
InChI Key: LZLXRQKUCGYDET-UHFFFAOYSA-N
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Description

Introduction "6-methyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis The synthesis of thiophene derivatives typically involves initial reactions with different organic reagents. For instance, Amr et al. (2010) synthesized a series of novel thiophene derivatives by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different reagents, confirming their structures through IR, 1H NMR, MS spectral data, and elemental analysis (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Molecular Structure Analysis Thiophene derivatives often exhibit complex molecular structures. For example, the molecular structure of related compounds has been characterized using X-ray diffraction, revealing intricate hydrogen-bonded structures and polarized molecular-electronic structures (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties The chemical reactions involving thiophene derivatives can lead to various products depending on the reagents used. Youssef (2009) demonstrated reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophene with different reagents, resulting in a variety of compounds evidenced by microanalytical and spectral data (Youssef, 2009).

Physical Properties Analysis The physical properties of thiophene derivatives, such as crystalline structure and hydrogen bonding patterns, are critical for understanding their behavior. Studies like those conducted by Portilla et al. (2007) provide insights into these aspects through detailed structural analysis (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Properties Analysis The chemical properties of thiophene derivatives, including reactivity and stability, are influenced by their molecular structure. Research on various thiophene compounds, such as those by Bu et al. (2000) and Mckenney & Castle (1987), provide valuable information on their synthesis and cytotoxic activity, helping to understand the broader chemical properties of these compounds (Bu, Deady, & Denny, 2000); (Mckenney & Castle, 1987).

properties

IUPAC Name

6-methyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-5-6-12-13(7-9)25-17(14(12)15(18)21)19-16(22)10-3-2-4-11(8-10)20(23)24/h2-4,8-9H,5-7H2,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLXRQKUCGYDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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